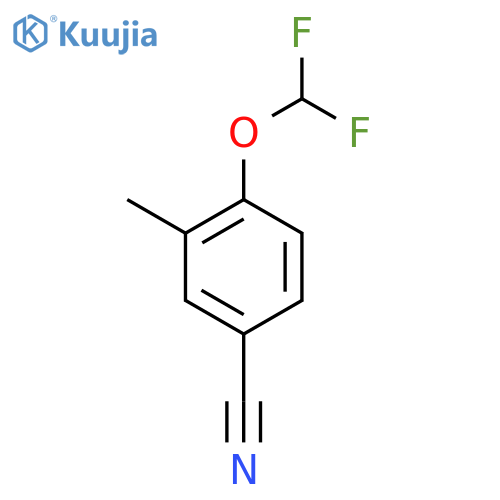Cas no 1261606-08-9 (5-Cyano-2-(difluoromethoxy)toluene)

1261606-08-9 structure
商品名:5-Cyano-2-(difluoromethoxy)toluene
CAS番号:1261606-08-9
MF:C9H7F2NO
メガワット:183.154789209366
CID:4989218
5-Cyano-2-(difluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- 5-Cyano-2-(difluoromethoxy)toluene
-
- インチ: 1S/C9H7F2NO/c1-6-4-7(5-12)2-3-8(6)13-9(10)11/h2-4,9H,1H3
- InChIKey: DZMMITOZFXIIGR-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(C#N)=CC=1C)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 211
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 33
5-Cyano-2-(difluoromethoxy)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013000644-250mg |
5-Cyano-2-(difluoromethoxy)toluene |
1261606-08-9 | 97% | 250mg |
$484.80 | 2023-09-03 | |
| Alichem | A013000644-500mg |
5-Cyano-2-(difluoromethoxy)toluene |
1261606-08-9 | 97% | 500mg |
$863.90 | 2023-09-03 | |
| Alichem | A013000644-1g |
5-Cyano-2-(difluoromethoxy)toluene |
1261606-08-9 | 97% | 1g |
$1534.70 | 2023-09-03 |
5-Cyano-2-(difluoromethoxy)toluene 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
1261606-08-9 (5-Cyano-2-(difluoromethoxy)toluene) 関連製品
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
